Cas no 2247106-21-2 ([1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride)
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride structure](https://www.kuujia.com/scimg/cas/2247106-21-2x500.png)
[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-6493949
- 3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazole dihydrochloride
- [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride
- 2247106-21-2
-
- Inchi: 1S/C8H14N4O.2ClH/c9-10-8-1-4-12(11-8)7-2-5-13-6-3-7;;/h1,4,7H,2-3,5-6,9H2,(H,10,11);2*1H
- InChI Key: DVBKPZDELQONSZ-UHFFFAOYSA-N
- SMILES: Cl.Cl.O1CCC(CC1)N1C=CC(NN)=N1
Computed Properties
- Exact Mass: 254.0701165g/mol
- Monoisotopic Mass: 254.0701165g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.1Ų
[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493949-0.05g |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazole dihydrochloride |
2247106-21-2 | 95% | 0.05g |
$216.0 | 2023-05-31 | |
Aaron | AR028PVM-5g |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazoledihydrochloride |
2247106-21-2 | 95% | 5g |
$3727.00 | 2023-12-15 | |
Aaron | AR028PVM-10g |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazoledihydrochloride |
2247106-21-2 | 95% | 10g |
$5514.00 | 2023-12-15 | |
Aaron | AR028PVM-50mg |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazoledihydrochloride |
2247106-21-2 | 95% | 50mg |
$322.00 | 2025-02-16 | |
Aaron | AR028PVM-500mg |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazoledihydrochloride |
2247106-21-2 | 95% | 500mg |
$1020.00 | 2025-02-16 | |
1PlusChem | 1P028PNA-500mg |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazoledihydrochloride |
2247106-21-2 | 95% | 500mg |
$956.00 | 2024-05-25 | |
Aaron | AR028PVM-250mg |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazoledihydrochloride |
2247106-21-2 | 95% | 250mg |
$657.00 | 2025-02-16 | |
Enamine | EN300-6493949-0.5g |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazole dihydrochloride |
2247106-21-2 | 95% | 0.5g |
$723.0 | 2023-05-31 | |
Enamine | EN300-6493949-5.0g |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazole dihydrochloride |
2247106-21-2 | 95% | 5g |
$2692.0 | 2023-05-31 | |
Enamine | EN300-6493949-0.1g |
3-hydrazinyl-1-(oxan-4-yl)-1H-pyrazole dihydrochloride |
2247106-21-2 | 95% | 0.1g |
$322.0 | 2023-05-31 |
[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride Related Literature
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Cécile Bouilhac,Christophe Travelet,Alain Graillot,Sophie Monge,Redouane Borsali,Jean-Jacques Robin Polym. Chem., 2014,5, 2756-2767
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Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride
Introduction to [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride (CAS No. 2247106-21-2)
[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride (CAS No. 2247106-21-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(3-hydrazinylpyrazol-1-yl)morpholine dihydrochloride, is a derivative of morpholine and pyrazole, two important heterocyclic scaffolds with a wide range of biological activities. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of oncology and neurology.
The chemical structure of [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride consists of a morpholine ring linked to a pyrazole ring via a hydrazine moiety. The morpholine ring, a six-membered heterocycle with an oxygen atom, imparts significant solubility and stability to the molecule, while the pyrazole ring, a five-membered heterocycle with two nitrogen atoms, contributes to its biological activity. The hydrazine moiety, which is protonated in the dihydrochloride form, enhances the compound's ability to interact with biological targets.
Recent studies have highlighted the potential of [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride in various therapeutic areas. One notable application is in the treatment of cancer. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its anticancer properties, [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride has also shown promise in neurological disorders. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound has neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound was found to reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.
The pharmacokinetic properties of [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride have been extensively studied to evaluate its suitability for clinical use. Preclinical data indicate that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Additionally, the compound shows low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.
The synthetic route for preparing [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride has been well-documented in the literature. The synthesis typically involves several steps, including the formation of the morpholine ring, the introduction of the pyrazole moiety, and the final coupling with hydrazine followed by acidification to form the dihydrochloride salt. The process is scalable and can be adapted for large-scale production, making it feasible for commercialization.
In conclusion, [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine; dihydrochloride (CAS No. 2247106-21-2) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both oncology and neurology. Ongoing research continues to explore its full potential, and it is anticipated that this compound will play a significant role in advancing medical treatments in these areas.
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